molecular formula C4H6O7 B13390908 2,3-Dihydroxybut-2-enedioic acid;hydrate

2,3-Dihydroxybut-2-enedioic acid;hydrate

Cat. No.: B13390908
M. Wt: 166.09 g/mol
InChI Key: DDYHTXQJGPQZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a derivative of fumaric acid, characterized by the presence of two hydroxyl groups at the 2- and 3-positions. This compound is known for its role in various biochemical processes and its applications in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxybut-2-enedioic acid;hydrate can be synthesized through the oxidative degradation of certain organic compounds, such as in the oxidative degradation pathway in wine. The synthesis involves the use of specific reagents and conditions to achieve the desired product. For example, it can be produced by reacting fumaric acid with appropriate oxidizing agents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes that ensure high yield and purity. The methods typically include the use of advanced oxidation techniques and purification steps to isolate the compound in its hydrated form.

Mechanism of Action

Biological Activity

2,3-Dihydroxybut-2-enedioic acid, also known as citraconic acid or CBHA (cis-2,3-dihydroxybutenedioic acid), is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cell lines, and potential clinical implications based on recent research findings.

Overview of 2,3-Dihydroxybut-2-enedioic Acid

Chemical Structure:

  • Chemical Formula: C4_4H6_6O5_5
  • Molecular Weight: 134.09 g/mol

This compound is a derivative of succinic acid and is characterized by the presence of two hydroxyl groups and a double bond in its structure. Its hydrophilic nature allows it to interact with various biological molecules, making it a candidate for therapeutic applications.

Research has demonstrated that 2,3-Dihydroxybut-2-enedioic acid exerts its biological effects through several mechanisms:

  • Cytotoxic Effects on Cancer Cells:
    • A study utilizing the MIA PaCa-2 pancreatic cancer cell line showed that CBHA induces cytotoxicity characterized by:
      • G2/M Cell Cycle Arrest: Treatment resulted in significant cell cycle disruption, preventing cells from progressing to mitosis.
      • Microtubule Disruption: The compound interfered with microtubule organization, which is critical for cell division.
      • Induction of Apoptosis: There was evidence of caspase-mediated apoptosis following treatment with CBHA, indicating its potential as an anticancer agent .
  • Inhibition of Histone Deacetylases (HDAC):
    • CBHA has been shown to suppress HDAC6 activity in vitro. This inhibition can lead to increased acetylation of histones and non-histone proteins, promoting gene expression associated with apoptosis and cell differentiation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReferences
CytotoxicityInduces apoptosis in pancreatic cancer cells
Cell Cycle ArrestG2/M phase arrest in treated cells
HDAC InhibitionSuppresses HDAC6 activity
Antimicrobial PropertiesExhibits broad-spectrum antimicrobial activity

Case Study: Pancreatic Cancer Treatment

In a controlled laboratory setting, MIA PaCa-2 cells were treated with varying concentrations of CBHA. The results indicated a dose-dependent response:

  • At lower concentrations (10 µM), minimal cytotoxic effects were observed.
  • At higher concentrations (50 µM), significant reductions in cell viability were recorded, alongside increased markers for apoptosis (caspase-3 activation) and changes in cell morphology indicative of cell death .

Properties

Molecular Formula

C4H6O7

Molecular Weight

166.09 g/mol

IUPAC Name

2,3-dihydroxybut-2-enedioic acid;hydrate

InChI

InChI=1S/C4H4O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h5-6H,(H,7,8)(H,9,10);1H2

InChI Key

DDYHTXQJGPQZGN-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(=O)O)O)(C(=O)O)O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.